molecular formula C21H17FN2 B5848258 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile

3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile

Cat. No. B5848258
M. Wt: 316.4 g/mol
InChI Key: VIFWBKJPIRBSEE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as DMFPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific applications.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation is that the synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One potential area of research is the development of novel 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in greater detail, which could lead to the identification of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 2-(4-fluorophenyl)acetonitrile with 2,5-dimethyl-1-phenylpyrrole in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. The yield of this reaction is typically in the range of 60-70%.

Scientific Research Applications

3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFWBKJPIRBSEE-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.